molecular formula C8H12N2 B14896643 (R)-1-(Pyridin-3-yl)propan-1-amine

(R)-1-(Pyridin-3-yl)propan-1-amine

Cat. No.: B14896643
M. Wt: 136.19 g/mol
InChI Key: VQGKOCARCUCUMC-MRVPVSSYSA-N
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Description

(R)-1-(Pyridin-3-yl)propan-1-amine is a chiral amine featuring a pyridine ring substituted at the 3-position with a propane-1-amine chain. Its molecular formula is C₈H₁₂N₂, with a molecular weight of 136.20 g/mol (CAS: 40154-84-5). The (R)-enantiomer is distinguished by its stereochemistry, which can significantly influence biological activity, receptor binding, and metabolic pathways.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

(1R)-1-pyridin-3-ylpropan-1-amine

InChI

InChI=1S/C8H12N2/c1-2-8(9)7-4-3-5-10-6-7/h3-6,8H,2,9H2,1H3/t8-/m1/s1

InChI Key

VQGKOCARCUCUMC-MRVPVSSYSA-N

Isomeric SMILES

CC[C@H](C1=CN=CC=C1)N

Canonical SMILES

CCC(C1=CN=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(Pyridin-3-yl)propan-1-amine typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric hydrogenation of 3-pyridylpropanone using chiral catalysts under hydrogen gas. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 25-50°C.

Industrial Production Methods: On an industrial scale, the production of ®-1-(Pyridin-3-yl)propan-1-amine may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation using supported metal catalysts, such as palladium on carbon, is a preferred method due to its scalability and cost-effectiveness.

Types of Reactions:

    Oxidation: ®-1-(Pyridin-3-yl)propan-1-amine can undergo oxidation reactions to form the corresponding imine or nitrile derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0-25°C.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products:

    Oxidation: Pyridine-3-carboxaldehyde, pyridine-3-carbonitrile.

    Reduction: Secondary and tertiary amines.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry: ®-1-(Pyridin-3-yl)propan-1-amine is used as a building block in organic synthesis for the preparation of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can interact with various biological targets, providing insights into receptor-ligand interactions.

Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. Its structural features make it a candidate for drug development, particularly in the design of central nervous system (CNS) active agents.

Industry: In the industrial sector, ®-1-(Pyridin-3-yl)propan-1-amine is used in the production of specialty chemicals and materials. Its reactivity and chiral properties are exploited in the manufacture of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of ®-1-(Pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares (R)-1-(Pyridin-3-yl)propan-1-amine with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Purity/Notes
This compound C₈H₁₂N₂ 136.20 40154-84-5 Chiral propane-1-amine chain, pyridin-3-yl N/A (base compound)
(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride C₇H₁₁N₂·2HCl 195.10 40154-75-4 Shorter ethane chain, S-enantiomer, hydrochloride salt Similarity score: 0.85
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ 241.29 N/A Pyrazole ring, cyclopropyl substituent 17.9% yield, m.p. 104–107°C
1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-amine C₁₆H₁₉N₃ 253.34 1355218-09-5 Indole substituent on pyridine Purity ≥95%, discontinued product
(R)-3-Phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine C₁₆H₁₆F₃NO 311.30 N/A Phenyl, trifluoromethyl phenoxy groups Synthesized via multi-step route
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid C₈H₁₀N₂O₂ 166.18 70702-47-5 Amino acid backbone, carboxylic acid group Purity ≥98.5%, white-yellow powder

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